molecular formula C16H19NO3 B192817 Norgalanthamine CAS No. 41303-74-6

Norgalanthamine

Cat. No. B192817
CAS RN: 41303-74-6
M. Wt: 273.33 g/mol
InChI Key: AIXQQSTVOSFSMO-RBOXIYTFSA-N
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Description

Norgalanthamine is a benzazepine and a natural product found in Leucojum vernum, Galanthus elwesii, and other organisms . It has been shown to possess hair-growth promoting effects, including an increase in hair-fiber length in cultured rat vibrissa follicles and an increase in dermal papilla cell (DPC) proliferation .


Synthesis Analysis

Galanthamine, a related compound, is produced by extraction from plants such as daffodils (Narcissus cultivar Carlthon), snowflake (Leucojum aestivum), “red-tubed lily” (Lycoris radiata), and Ungernia victoria, and alternatively by chemical synthesis . A six-step synthesis of Norgalanthamine has been reported from simple, readily accessible starting materials .


Molecular Structure Analysis

The molecular formula of Norgalanthamine is C16H19NO3 . The molecular weight is 273.33 g/mol . The IUPAC name is (1S,12S,14R)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol .

Scientific Research Applications

Hepatoprotective Effects

Norgalanthamine has demonstrated significant hepatoprotective properties. In a study evaluating its effects on mice with carbon tetrachloride-induced liver injury, norgalanthamine showed potent anti-inflammatory and anti-oxidative activities. It notably reversed increases in serum alanine aminotransferase, aspartate aminotransferase, and total bilirubin levels, indicating its potential in mitigating hepatic injury (Yang et al., 2021).

Hair Growth Promotion

Stimulation of Dermal Papilla Cells

Research has revealed that norgalanthamine can stimulate hair growth by increasing the proliferation of dermal papilla cells and activating anagen-phase signaling pathways. This suggests its potential application in hair growth and restoration treatments (Yoon et al., 2019).

Alzheimer's Disease Treatment

Acetylcholinesterase Inhibition

Norgalanthamine derivatives have been found to inhibit acetylcholinesterase more effectively than galanthamine, a drug approved for Alzheimer's disease. This implies potential applications in the treatment of Alzheimer's (Berkov et al., 2008).

Other Applications

  • Cholinesterase Inhibitory Effect: Norgalanthamine has shown dual inhibitory effects on both acetylcholinesterase and butyrylcholinesterase, marking it as a promising candidate for anti-Alzheimer research (Orhan et al., 2020).
  • HPLC Method Development: Improved high-performance liquid chromatography (HPLC) methods for the quantitative determination of norgalanthamine have been developed, enhancing the research capabilities in this area (Ivanov et al., 2009).

Future Directions

Due to the significantly increased demand for galanthamine by the pharmaceutical industries and the inadequate availability of natural resources, in vitro culture offers an alternative approach for its sustainable production . This approach could potentially be applied to Norgalanthamine as well.

properties

IUPAC Name

(1S,12S,14R)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXQQSTVOSFSMO-RBOXIYTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(CNCC[C@]34C=C[C@@H](C[C@@H]4O2)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norgalanthamine

CAS RN

41303-74-6
Record name Norgalanthamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041303746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8aS,10R,12aS)-1,2,3,4,8a,9-Hexahydro-7-methoxy-10H-benzofuro[3a,3,2-ef][2]benzazepin-10-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-DESMETHYLGALANTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BPQ4IVQ21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
277
Citations
A Mary, DZ Renko, C Guillou, C Thal - Tetrahedron letters, 1997 - Elsevier
… can be prepared from norgalanthamine 3 by Nalkylation. However, norgalanthamine 3 is present … The total synthesis of (+) norgalanthamine 3 has been achieved by a biomimetic route …
Number of citations: 55 www.sciencedirect.com
N Yang, M Ko, M Ahn, T Shin - Drug and Chemical Toxicology, 2023 - Taylor & Francis
Norgalanthamine is a major component of Crinum asiaticum var. japonicum that exhibits several biological activities. This study evaluated the anti-inflammatory and anti-oxidative …
Number of citations: 4 www.tandfonline.com
N Hu, YT He, P Lan, MG Banwell… - Australian Journal of …, 2022 - CSIRO Publishing
… ent-3) is readily available, [ 13 ] the optical antipodes of galanthamine and norgalanthamine are equally accessible using the methods we describe here. Finally, replacing the Boc-…
Number of citations: 2 www.publish.csiro.au
HS Yoon, JI Kang, SM Kim, A Ko, YS Koh… - Biological and …, 2019 - jstage.jst.go.jp
… However, the intracellular mechanisms that underlie the action of norgalanthamine in … of norgalanthamine to trigger anagen-activating signaling pathways in DPCs. Norgalanthamine …
Number of citations: 7 www.jstage.jst.go.jp
R Roques, JC Rossi, JP Declercq… - … Section B: Structural …, 1980 - scripts.iucr.org
… The crystal structure of norgalanthamine hydro-chloride (Amaryllidaceae alkaloid), C~ … formation in norgalanthamine hydrochloride are the same as for the base norgalanthamine. …
Number of citations: 8 scripts.iucr.org
S Berkov, C Codina, F Viladomat, J Bastida - Bioorganic & medicinal …, 2008 - Elsevier
N-(14-Methylallyl)norgalanthamine, a new natural compound, together with five known … The structures of N-allylnorgalanthamine and N-(14-methylallyl)norgalanthamine were …
Number of citations: 111 www.sciencedirect.com
NY Yang - 2021 - oldlib.jejunu.ac.kr
… of norgalanthamine in mice with carbon tetrachloride (CCl4)-induced acute liver injury. Norgalanthamine (… In CCl4-injured mice, norgalanthamine pretreatment significantly reversed the …
Number of citations: 2 oldlib.jejunu.ac.kr
IE Orhan, FSS Deniz, G Eren, B Sener - South African journal of botany, 2021 - Elsevier
… -norgalanthamine against ChEs by microtiter enzyme inhibition assays. Our findings indicated that N-norgalanthamine … Relevantly, 8-hydroxy-9-methoxycrinine and N-norgalanthamine …
Number of citations: 13 www.sciencedirect.com
N Yang, M Ko, M Jang, E Jang, D Yu, W Hong… - 한국실험동물학회학술 …, 2021 - dbpia.co.kr
… of norgalanthamine in mice with carbon tetrachloride (CCl4)-induced renal injury. Norgalanthamine (1 … In CCl4-injured mice, norgalanthamine pretreatment significantly reversed …
Number of citations: 0 www.dbpia.co.kr
T Kametani, K Yamaki, T Terui - Journal of Heterocyclic …, 1973 - Wiley Online Library
A Synthesis of (±)-/\'-Norgalanthamine … A Synthesis of (±)-/\'-Norgalanthamine … We have synthesized (±)-A<-norgalanthamine |(±)-demethylgalanthamine | (la), which was converted …
Number of citations: 30 onlinelibrary.wiley.com

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